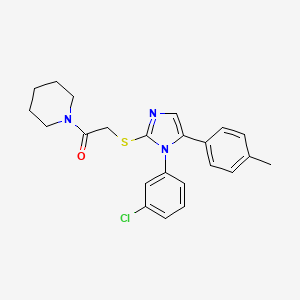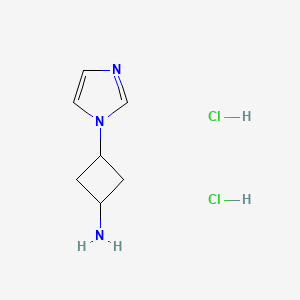
2,6-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,6-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals and biologically active compounds . The molecule also contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives have been shown to have a variety of properties and applications, including use in organic semiconductors and as corrosion inhibitors .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the polarity of the molecule, while the thiophene ring could potentially contribute to the molecule’s aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzamide moiety could potentially undergo hydrolysis to form benzoic acid and an amine . The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzamide moiety could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Several studies involve the synthesis of complex molecules that include morpholino, dimethoxy, and thiophen-2-yl groups, which are found in the compound of interest. These molecules have been investigated for their potential medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, compounds with morpholine and thiophene moieties have been explored for their synthesis methods and biological activities, suggesting a broad interest in such structures for drug development.
Molecular Structure and Interaction Studies
Research on molecular structures containing morpholino, dimethoxy, and thiophen-2-yl groups often focuses on their crystallographic analysis, hydrogen bonding patterns, and interaction with biological targets. Sharma et al. (2016) reported on the crystal structure of a compound with a thiophen-2-yl group, highlighting the importance of N-H⋯S, C-H⋯O, and N-H⋯O hydrogen bonds in stabilizing the crystal structure and potentially interacting with biological molecules (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Potential for Drug Design and Synthesis
The chemical features present in "2,6-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzamide" are commonly used in the design and synthesis of drugs with specific pharmacological targets. The morpholino group, for example, is a feature in several pharmaceutical agents due to its ability to influence drug solubility and membrane permeability. Research by Morrison et al. (2016) on aryl-morpholino-naphth-oxazines for DNA-PK, PI3K, PDE3A inhibition, and antiplatelet activity underscores the versatility of morpholino-containing compounds in therapeutic development (Morrison, Zheng, Jennings, Thompson, & Al-Rawi, 2016).
Mechanism of Action
Target of Action
It is known that similar indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds have shown a broad scope of biological activities such as antifungal, anti-hiv, antimicrobial, antiviral, and anticancer . This suggests that this compound may interact with its targets in a way that inhibits these biological activities.
Biochemical Pathways
Similar indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways leading to these effects.
Result of Action
Similar compounds have shown significant inhibitory effect on urease, with ic50 values in the range of 350–805 μM . This suggests that this compound may have a similar inhibitory effect.
Future Directions
Properties
IUPAC Name |
2,6-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-15-5-3-6-16(24-2)18(15)19(22)20-13-14(17-7-4-12-26-17)21-8-10-25-11-9-21/h3-7,12,14H,8-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNIWRXLMZGQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B2592868.png)


![3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2592871.png)
![N-[1-(prop-2-enoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2592872.png)


![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2592876.png)

![N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2592879.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2592880.png)
![2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592881.png)


